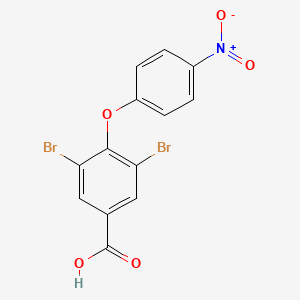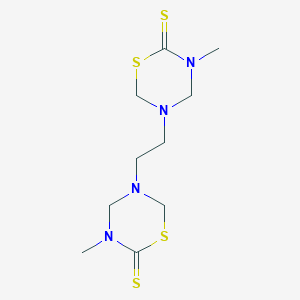![molecular formula C21H25N5O2 B3302765 4,7,8-Trimethyl-6-(1-phenylethyl)-2-propylpurino[7,8-a]imidazole-1,3-dione CAS No. 919012-07-0](/img/structure/B3302765.png)
4,7,8-Trimethyl-6-(1-phenylethyl)-2-propylpurino[7,8-a]imidazole-1,3-dione
Vue d'ensemble
Description
4,7,8-Trimethyl-6-(1-phenylethyl)-2-propylpurino[7,8-a]imidazole-1,3-dione, also known as SCH 58261, is a selective antagonist of the adenosine A2A receptor. This compound has been widely used in scientific research as a tool to study the physiological and biochemical effects of adenosine A2A receptor blockade.
Mécanisme D'action
4,7,8-Trimethyl-6-(1-phenylethyl)-2-propylpurino[7,8-a]imidazole-1,3-dione 58261 acts as a competitive antagonist of the adenosine A2A receptor, blocking the binding of adenosine to the receptor and preventing downstream signaling events. This blockade has been shown to modulate the activity of several neurotransmitter systems, including dopamine, glutamate, and GABA, and to affect neuronal excitability and synaptic plasticity.
Biochemical and Physiological Effects:
Studies using this compound 58261 have demonstrated a wide range of biochemical and physiological effects, including changes in motor behavior, cognition, and mood. This compound 58261 has been shown to improve motor deficits in animal models of Parkinson's disease and to enhance cognitive function in animal models of schizophrenia. Additionally, this compound 58261 has been shown to modulate mood and anxiety-related behaviors in animal models of depression and anxiety disorders.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 4,7,8-Trimethyl-6-(1-phenylethyl)-2-propylpurino[7,8-a]imidazole-1,3-dione 58261 in lab experiments is its selectivity for the adenosine A2A receptor, which allows for specific modulation of this receptor without affecting other adenosine receptors or neurotransmitter systems. However, the use of this compound 58261 is limited by its relatively low solubility in water and its potential for off-target effects at high concentrations.
Orientations Futures
There are several potential future directions for research using 4,7,8-Trimethyl-6-(1-phenylethyl)-2-propylpurino[7,8-a]imidazole-1,3-dione 58261, including the investigation of its effects in other neurological and psychiatric disorders, the development of more selective and potent adenosine A2A receptor antagonists, and the exploration of combination therapies that target multiple neurotransmitter systems. Additionally, the use of this compound 58261 in combination with other tools, such as optogenetics and chemogenetics, could provide new insights into the neural circuits and mechanisms underlying neurological and psychiatric disorders.
Applications De Recherche Scientifique
4,7,8-Trimethyl-6-(1-phenylethyl)-2-propylpurino[7,8-a]imidazole-1,3-dione 58261 has been used extensively in scientific research to study the physiological and biochemical effects of adenosine A2A receptor blockade. This receptor is widely expressed in the brain and has been implicated in a variety of neurological and psychiatric disorders, including Parkinson's disease, Huntington's disease, and schizophrenia. This compound 58261 has been used to investigate the role of adenosine A2A receptor in these diseases and to identify potential therapeutic targets.
Propriétés
IUPAC Name |
4,7,8-trimethyl-6-(1-phenylethyl)-2-propylpurino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O2/c1-6-12-24-19(27)17-18(23(5)21(24)28)22-20-25(13(2)14(3)26(17)20)15(4)16-10-8-7-9-11-16/h7-11,15H,6,12H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGKUUPKUCAQXFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(N=C3N2C(=C(N3C(C)C4=CC=CC=C4)C)C)N(C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Piperazine, 3,5-dimethyl-1-[4-(methylsulfonyl)phenyl]-](/img/structure/B3302728.png)





![2-Benzyl-6-butan-2-yl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B3302770.png)
![6-(2,3-Dimethylphenyl)-4-methyl-2-(2-oxopropyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B3302778.png)